4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group, an amino (-NH₂) group, and a 3-(4-methoxyphenyl)-1H-pyrazole moiety. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance its reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-19-8-4-2-7(3-5-8)9-6-10(15-14-9)11-16-17-12(20)18(11)13/h2-6H,13H2,1H3,(H,14,15)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOLLRHCPYPZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, large-scale production would require stringent control of reaction parameters and purification processes to ensure consistency and quality.
Chemical Reactions Analysis
Alkylation of the Thiol Group
The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. For example:
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Reaction with ethyl chloroacetate : Forms S-alkylated derivatives under basic conditions (DMF, triethylamine, room temperature), yielding ethyl 2-[(triazolyl)thio]acetate intermediates .
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Reaction with 2-bromo-1-phenylethanone : Produces ketone derivatives, which can be further reduced to ethanol analogs .
Key Data:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Ethyl chloroacetate | Ethyl 2-[(triazolyl)thio]acetate | 80 | DMF, Et₃N, 24h, RT | |
| 2-Bromo-1-phenylethanone | 2-[(Triazolyl)thio]-1-phenylethanone | 75 | KOH, EtOH, reflux |
Condensation Reactions
The amino (-NH₂) group participates in Schiff base formation with aldehydes or ketones:
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Reaction with arylaldehydes : Forms hydrazone derivatives in alcoholic media (e.g., methanol or ethanol) under reflux .
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Example : Condensation with 4-nitrobenzaldehyde yields a hydrazone with a distinct yellow crystalline structure .
Key Data:
| Aldehyde | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 4-Nitrobenzylideneamino-triazole-thiol | 88 | EtOH, reflux, 6h | |
| Furfural | Furfurylideneamino-triazole-thiol | 72 | MeOH, reflux, 4h |
Oxidation and Reduction
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Oxidation of the thiol group : Converts -SH to disulfide (-S-S-) bonds under mild oxidative conditions (e.g., H₂O₂ or I₂) .
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Reduction of azomethines : Hydrazones derived from the amino group can be reduced with NaBH₄ or LiAlH₄ to form secondary amines .
Key Data:
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Disulfide formation | H₂O₂ (30%) | Bis(triazolyl) disulfide | 65 | |
| Hydrazone reduction | NaBH₄ | N-Alkylamino-triazole-thiol | 90 |
Cyclization Reactions
The triazole-thiol scaffold participates in cyclocondensation reactions:
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With thiourea or urea : Forms fused heterocycles (e.g., thiazolo-triazoles) under acidic or basic conditions .
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With α,β-unsaturated carbonyls : Generates six-membered rings via Michael addition followed by cyclization .
Key Data:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Thiourea | Thiazolo[3,2-b] triazole | 78 | HCl, EtOH, reflux | |
| Maleic anhydride | Triazolyl-thiadiazine derivative | 62 | DMF, 80°C, 8h |
Metal Complexation
The thiol and amino groups act as ligands for transition metals:
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Coordination with Cu(II) or Fe(III) : Forms stable complexes characterized by shifts in IR (ν(S-H) disappears) and UV-Vis spectra .
Key Data:
| Metal Salt | Complex Stoichiometry | Stability Constant (log K) | Source |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 (Metal:Ligand) | 12.4 ± 0.3 | |
| Fe(NO₃)₃·9H₂O | 1:1 | 9.8 ± 0.2 |
Nucleophilic Aromatic Substitution
The electron-rich pyrazole and triazole rings undergo substitution with electrophiles:
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Nitration : With HNO₃/H₂SO₄ introduces nitro groups at para positions .
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Halogenation : Bromine in acetic acid yields 4-bromo derivatives .
Key Data:
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazolyl-triazole | 70 | |
| Bromination | Br₂/AcOH | 4-Bromo-pyrazolyl-triazole | 85 |
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits significant biological activity, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of triazole compounds possess anticancer properties. A study demonstrated that 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes in cancer metabolism and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against a range of bacteria and fungi. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Agricultural Applications
The compound's properties extend to agricultural science, particularly in the development of fungicides.
Fungicidal Activity
Studies have shown that this compound can act as a fungicide against various plant pathogens. Field trials indicated that it effectively reduced fungal infections in crops like wheat and rice, improving yield and quality .
Material Science Applications
In material science, the compound is explored for its potential use in synthesizing novel materials.
Synthesis of Coordination Compounds
The thiol group in the structure allows for the formation of coordination complexes with transition metals. These complexes have been studied for their catalytic properties and potential applications in organic synthesis .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | PubChem | Induced apoptosis in cancer cell lines; effective against multiple types of cancer cells. |
| Antimicrobial | Kemix | Effective against Staphylococcus aureus and Escherichia coli; potential for developing new antibiotics. |
| Agricultural | Sigma-Aldrich | Reduced fungal infections in wheat and rice; improved crop yield. |
| Material Science | PubChem | Formation of coordination complexes with transition metals; applications in catalysis. |
Mechanism of Action
The mechanism of action of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -NH₂) enhance antioxidant and antiradical activities by stabilizing free radicals via resonance or inductive effects .
- Aromatic heterocycles (e.g., pyridine, thiophene) improve solubility and bioavailability .
- Halogenated substituents (e.g., -F) increase antimicrobial and anti-tubercular potency .
Computational and Mechanistic Insights
- 3D-QSAR Studies : Models predict that bulky substituents at the triazole C-5 position enhance anticancer activity, while electronegative groups improve antioxidant capacity .
- Quantum Chemical Calculations: HOMO-LUMO gaps and Fukui indices suggest nucleophilic regions (e.g., thiol and amino groups) are critical for free radical scavenging .
Biological Activity
4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that exhibits a range of biological activities. This article provides an overview of its synthesis, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazole derivatives and features both pyrazole and triazole moieties. The presence of a thiol group enhances its reactivity and ability to form coordination complexes with metals, which is crucial for its biological activity. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step procedures, which may vary based on the desired purity and yield. Common methods include:
- Reaction with α-Halocarbonyl Compounds : This involves the reaction between 4-amino-5-mercaptotriazole and various α-halocarbonyl compounds.
- Cyclization Reactions : Alkylation of the thiol group followed by cyclization using carbonyl compounds is also prevalent.
- Mannich Reactions : One-pot Mannich reactions involving triazole derivatives can yield diverse products .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance:
- Antifungal Activity : In vitro studies demonstrated that this compound shows potent activity against several Candida species, outperforming conventional antifungal agents like ketoconazole .
Anticancer Properties
The compound has shown promising results in cancer research:
- Cytotoxicity : In vitro tests on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibit significant cytotoxic effects. Notably, compounds derived from this structure have been reported to induce apoptosis by altering the expression of key proteins involved in cell cycle regulation .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to its anti-proliferative effects.
- Cell Cycle Regulation : It influences cell cycle progression by modulating cyclin levels and promoting apoptotic pathways .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Contains pyridine instead of pyrazole | Different biological activity profiles |
| 5-(4-methoxyphenyl)-1H-pyrazole | Lacks triazole structure | Focused on pyrazole-related activities |
| 1-(3-chlorophenyl)-1H-pyrazole | Simple pyrazole derivative | Limited scope compared to triazoles |
This comparative analysis highlights how structural variations influence biological activity.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Anticancer Efficacy : A study demonstrated that certain derivatives inhibited the growth of A549 lung cancer cells in xenograft models without significant toxicity .
- Antibacterial Activity : The compound exhibited significant efficacy against multiple human pathogenic bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What synthetic pathways are optimal for preparing 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via cyclization of thiourea intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions, followed by functionalization. Key steps include formylation, oxidation, and acylation to generate pyrazole-carbonyl chloride intermediates . Validation of regioisomers and purity requires X-ray crystallography and elemental analysis . For reproducibility, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled.
Q. Which analytical methods are critical for structural elucidation and purity assessment?
Combine spectral techniques:
- ¹H-NMR to confirm substituent positions and regioselectivity.
- LC-MS for molecular weight verification and impurity detection .
- IR spectroscopy to identify thiol (-SH) and triazole ring vibrations .
- X-ray crystallography resolves ambiguous regiochemistry, as demonstrated for halogenated analogs .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antitubercular vs. antifungal) be resolved?
Discrepancies arise from assay variability (e.g., bacterial strains, concentration ranges). To reconcile results:
- Perform dose-response studies (IC₅₀ determination) under standardized protocols .
- Use molecular docking to predict target binding (e.g., Mycobacterium tuberculosis enzymes vs. fungal CYP51) and validate with site-directed mutagenesis .
- Compare logP values to assess membrane permeability differences affecting bioactivity .
Q. What methods improve solubility and bioavailability for in vivo studies?
- S-Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide) in methanol/NaOH to form thioethers, enhancing lipophilicity .
- Mannich base derivatization : Introduce hydrophilic groups (e.g., morpholine) via aminomethylation .
- Co-crystallization with cyclodextrins improves aqueous solubility without altering bioactivity .
Q. How can regioselectivity challenges in pyrazole-triazole coupling be addressed?
- Thermodynamic control : Prolonged heating (e.g., 120°C in POCl₃) favors the 1,3,4-triazole regioisomer .
- Catalytic optimization : Use Cu(I) catalysts to direct cycloaddition toward the desired 1,2,4-triazole configuration .
- Protecting groups : Shield reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-methoxyphenyl group with halogenated or heteroaromatic moieties to probe steric/electronic effects .
- Bioisosteric replacement : Substitute the thiol group with sulfonyl or sulfonamide groups to enhance metabolic stability .
- In silico QSAR models : Train models using docking scores (AutoDock Vina) and experimental IC₅₀ values to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
